Cas no 2229273-44-1 (1-(5-fluoropyridin-3-yl)ethane-1,2-diol)

1-(5-fluoropyridin-3-yl)ethane-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 1-(5-fluoropyridin-3-yl)ethane-1,2-diol
- EN300-1805365
- 2229273-44-1
-
- インチ: 1S/C7H8FNO2/c8-6-1-5(2-9-3-6)7(11)4-10/h1-3,7,10-11H,4H2
- InChIKey: KMACZXIYHZNZSQ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CC(=C1)C(CO)O
計算された属性
- せいみつぶんしりょう: 157.05390666g/mol
- どういたいしつりょう: 157.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 53.4Ų
1-(5-fluoropyridin-3-yl)ethane-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1805365-1.0g |
1-(5-fluoropyridin-3-yl)ethane-1,2-diol |
2229273-44-1 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1805365-0.1g |
1-(5-fluoropyridin-3-yl)ethane-1,2-diol |
2229273-44-1 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1805365-5.0g |
1-(5-fluoropyridin-3-yl)ethane-1,2-diol |
2229273-44-1 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1805365-10.0g |
1-(5-fluoropyridin-3-yl)ethane-1,2-diol |
2229273-44-1 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1805365-0.5g |
1-(5-fluoropyridin-3-yl)ethane-1,2-diol |
2229273-44-1 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1805365-2.5g |
1-(5-fluoropyridin-3-yl)ethane-1,2-diol |
2229273-44-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1805365-0.05g |
1-(5-fluoropyridin-3-yl)ethane-1,2-diol |
2229273-44-1 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1805365-0.25g |
1-(5-fluoropyridin-3-yl)ethane-1,2-diol |
2229273-44-1 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1805365-10g |
1-(5-fluoropyridin-3-yl)ethane-1,2-diol |
2229273-44-1 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1805365-5g |
1-(5-fluoropyridin-3-yl)ethane-1,2-diol |
2229273-44-1 | 5g |
$2858.0 | 2023-09-19 |
1-(5-fluoropyridin-3-yl)ethane-1,2-diol 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
1-(5-fluoropyridin-3-yl)ethane-1,2-diolに関する追加情報
1-(5-Fluoropyridin-3-yl)ethane-1,2-diol: A Comprehensive Overview
1-(5-Fluoropyridin-3-yl)ethane-1,2-diol, also known by its CAS number 2229273-44-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a pyridine ring substituted with a fluorine atom at the 5-position and a vicinal diol group attached at the 3-position of the pyridine ring. The presence of both electron-withdrawing and hydroxyl groups makes this compound a versatile building block for various chemical transformations and applications.
The synthesis of 1-(5-fluoropyridin-3-yl)ethane-1,2-diol typically involves multi-step processes that include nucleophilic substitution, oxidation, and reduction reactions. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, making it a valuable chiral auxiliary in asymmetric catalysis. The compound's ability to participate in both hydrogen bonding and π-interactions makes it an ideal candidate for studying molecular recognition and supramolecular chemistry.
In terms of physical properties, 1-(5-fluoropyridin-3-yl)ethane-1,2-diol exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 280–300 nm, which is attributed to the conjugation between the pyridine ring and the hydroxyl groups. These properties make it suitable for applications in fluorescence sensing and optoelectronic materials.
Recent studies have highlighted the potential of 1-(5-fluoropyridin-3-yl)ethane-1,2-diol as a bioactive molecule. For instance, researchers have reported its inhibitory effects on certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug discovery. Additionally, its ability to act as a ligand in metalloenzyme mimics has opened new avenues for catalytic applications in organic synthesis.
The compound's reactivity has also been explored in various coupling reactions, including Suzuki-Miyaura and Heck reactions. Its diol group can serve as a directing group for palladium-catalyzed cross-couplings, enabling the construction of complex aromatic systems with high precision. Furthermore, the fluorine atom at the 5-position introduces steric and electronic effects that can modulate the reactivity of the molecule in different reaction environments.
In conclusion, 1-(5-fluoropyridin-3-yl)ethane-1,2-diol (CAS No. 2229273-44-1) is a multifaceted compound with diverse applications in organic synthesis, pharmacology, and materials science. Its unique structure and reactivity continue to attract significant attention from researchers worldwide, driving innovative developments in chemical science.
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